![molecular formula C14H24N2O B2710330 N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide CAS No. 1311687-33-8](/img/structure/B2710330.png)
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the cyano group could introduce polarity to the molecule, and the cyclopentyl group could introduce some degree of rigidity. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The cyano group is typically quite reactive, and could undergo reactions such as hydrolysis or reduction. The amide group could also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the cyano and amide groups could make it polar and potentially soluble in polar solvents .Mechanism of Action
Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a drug, it could interact with biological targets in a variety of ways, depending on its structure and properties.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)9-13(10-15)16-14(17)8-7-12-5-3-4-6-12/h11-13H,3-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSKDGBADHHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide |
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